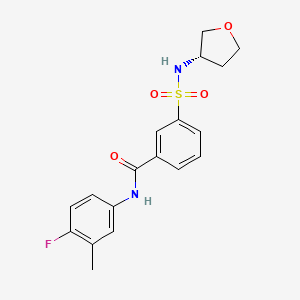

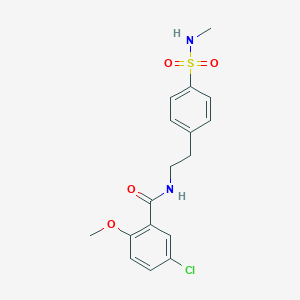

(S)-N-(4-fluoro-3-methylphenyl)-3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzamide

Vue d'ensemble

Description

JNJ-632 is a modulator of hepatitis B virus (HBV) capsid assembly. It reduces viral DNA load in HBV-infected HepG2.2.15 cells (EC50 = 121 nM) without affecting cell growth. It also reduces viral DNA load in primary human hepatocytes infected with the HBV genotypes Ae, Bj, C, and D (EC50s = 101, 240, 119, and 200 nM, respectively). JNJ-632 prevents formation of covalently closed circular DNA in HBV-infected primary human hepatocytes in a concentration-dependent manner when administered in combination with the HBV viral inoculum. In vivo, JNJ-632 (200 mg/kg per day) reduces plasma HBV DNA content in HBV-infected humanized mice.

JNJ-632 is a potent HVV capsid assembly modulator and HBV replication inhibitor with EC50 of 100-200 nM for genotypes A-D. Administration of JNJ-632 in HBV genotype D infected chimeric mice, resulted in a 2.77 log reduction of the HBV DNA viral load.

Applications De Recherche Scientifique

HBV Capsid Assembly Modulation

JNJ-632 is known as a modulator of HBV (Hepatitis B Virus) capsid assembly . It plays a crucial role in the formation of the HBV capsid, which is an essential component of the virus.

HBV Replication Inhibition

JNJ-632 is also a potent inhibitor of HBV replication . It has been found to inhibit HBV DNA HepG2.2.15 and HBV DNA HepG2.117 with EC50s of 0.12 and 0.43 μM, respectively .

Prevention of Covalently Closed Circular DNA Formation

JNJ-632 has been found to prevent the formation of covalently closed circular DNA in HBV-infected primary human hepatocytes . This is significant as covalently closed circular DNA is a key intermediate in the HBV life cycle.

Reduction of Plasma HBV DNA Content

In vivo studies have shown that JNJ-632 (200 mg/kg per day) reduces plasma HBV DNA content in HBV-infected humanized mice . This suggests its potential use in reducing the viral load in HBV-infected individuals.

Potential Therapeutic Applications

Given its role in modulating HBV capsid assembly and inhibiting HBV replication, JNJ-632 has potential therapeutic applications in the treatment of Hepatitis B . It could be used as part of a combination therapy with other antiviral drugs to enhance treatment efficacy.

Research Tool in Virology

Due to its specific action on the HBV capsid and replication process, JNJ-632 can be used as a research tool in virology . It can help scientists understand the life cycle of HBV and the mechanisms of antiviral drug action.

Mécanisme D'action

Target of Action

JNJ-632, also known as (S)-N-(4-fluoro-3-methylphenyl)-3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzamide, is a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM) . The primary target of JNJ-632 is the HBV capsid, a critical component in the propagation of the virus .

Mode of Action

JNJ-632 accelerates the kinetics of capsid assembly and prevents encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby blocking viral replication . It induces the formation of morphologically intact viral capsids .

Biochemical Pathways

The compound’s action affects the HBV life cycle at multiple stages. It prevents the formation of covalently closed circular DNA (cccDNA), a critical intermediate in the HBV replication cycle . This leads to a reduction of intracellular HBV RNA levels and reduced antigen levels .

Pharmacokinetics

Administration of JNJ-632 in HBV genotype D infected chimeric mice resulted in a significant reduction of the HBV DNA viral load .

Result of Action

The molecular and cellular effects of JNJ-632’s action include the formation of morphologically intact viral capsids devoid of genomic material . This results in a potent inhibition of HBV replication across genotypes A to D .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, storage conditions can affect the stability of the compound . .

Propriétés

IUPAC Name |

N-(4-fluoro-3-methylphenyl)-3-[[(3S)-oxolan-3-yl]sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-12-9-14(5-6-17(12)19)20-18(22)13-3-2-4-16(10-13)26(23,24)21-15-7-8-25-11-15/h2-6,9-10,15,21H,7-8,11H2,1H3,(H,20,22)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZGLOVJKCSHTH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N[C@H]3CCOC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(4-fluoro-3-methylphenyl)-3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JNJ-632 interact with its target to achieve its antiviral effect against Hepatitis B Virus (HBV)?

A1: JNJ-632 targets the HBV core protein, a key component responsible for assembling the viral capsid. Instead of directly blocking capsid formation, JNJ-632 acts as a capsid assembly modulator (CAM). It accelerates the kinetics of capsid assembly, leading to the formation of morphologically intact but non-functional capsids. [, ] This aberrant assembly process disrupts the encapsidation of the polymerase-pregenomic RNA (Pol-pgRNA) complex, an essential step for viral replication. [] This dual mechanism of action, targeting both early and late stages of the viral life cycle, sets it apart from traditional nucleoside analogues. []

Q2: What evidence supports the antiviral efficacy of JNJ-632 in preclinical models?

A2: Research demonstrates JNJ-632's potent antiviral activity against HBV in vitro and in vivo. In cell culture experiments using primary human hepatocytes, JNJ-632 effectively prevented the formation of covalently closed circular DNA (cccDNA), a crucial viral replication intermediate. [] This resulted in a significant dose-dependent reduction in intracellular HBV RNA, HBeAg, and HBsAg levels. [] Furthermore, in vivo studies using HBV genotype D infected chimeric mice showed that JNJ-632 administration led to a substantial 2.77 log reduction in HBV DNA viral load. [] These findings highlight the potential of JNJ-632 as a promising therapeutic agent for chronic HBV infection.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide](/img/structure/B608157.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)